Ethyl (6-chloro-5-methylpyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-chloro-5-methylpyridin-2-yl)acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pyridine ring substituted with a chlorine atom and a methyl group, making it a derivative of pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (6-chloro-5-methylpyridin-2-yl)acetate can be synthesized through various methods. One common approach involves the esterification of 6-chloro-5-methylpyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-chloro-5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 6-chloro-5-methylpyridine-2-carboxylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as ammonia or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 6-chloro-5-methylpyridine-2-carboxylic acid and ethanol.
Reduction: 6-chloro-5-methylpyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (6-chloro-5-methylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (6-chloro-5-methylpyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The chlorine and methyl groups on the pyridine ring can affect its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Ethyl (6-chloro-5-methylpyridin-2-yl)acetate can be compared with other esters and pyridine derivatives:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings.
6-chloropyridine-2-carboxylic acid: A related pyridine derivative without the ester group.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)6-8-5-4-7(2)10(11)12-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
MAQNHFPITVYXKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.